Cas no 80834-81-7 (6-{2-[4-(3-chlorophenyl)piperazin-1-yl]-1-hydroxybutyl}quinolin-2(1H)-one)
![6-{2-[4-(3-chlorophenyl)piperazin-1-yl]-1-hydroxybutyl}quinolin-2(1H)-one structure](https://www.kuujia.com/scimg/cas/80834-81-7x500.png)
80834-81-7 structure
Product name:6-{2-[4-(3-chlorophenyl)piperazin-1-yl]-1-hydroxybutyl}quinolin-2(1H)-one
6-{2-[4-(3-chlorophenyl)piperazin-1-yl]-1-hydroxybutyl}quinolin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 6-{2-[4-(3-chlorophenyl)piperazin-1-yl]-1-hydroxybutyl}quinolin-2(1H)-one
- 6-[2-[4-(3-chlorophenyl)piperazin-1-yl]-1-hydroxybutyl]-1H-quinolin-2-one
- 6-(2-(4-(3-Chlorophenyl)-1-piperazinyl)-1-hydroxybutyl)-2(1H)-quinolinone
- SCHEMBL10836911
- 6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril
- 80834-81-7
- 2(1H)-Quinolinone, 6-(2-(4-(3-chlorophenyl)-1-piperazinyl)-1-hydroxybutyl)-
- DTXSID501001555
-
- Inchi: InChI=1S/C23H26ClN3O2/c1-2-21(23(29)17-6-8-20-16(14-17)7-9-22(28)25-20)27-12-10-26(11-13-27)19-5-3-4-18(24)15-19/h3-9,14-15,21,23,29H,2,10-13H2,1H3,(H,25,28)
- InChI Key: ICWSMYGKPDHCFJ-UHFFFAOYSA-N
- SMILES: CCC(C(C1=CC2=C(C=C1)NC(=O)C=C2)O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Computed Properties
- Exact Mass: 411.1713548g/mol
- Monoisotopic Mass: 411.1713548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 593
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 55.8Ų
6-{2-[4-(3-chlorophenyl)piperazin-1-yl]-1-hydroxybutyl}quinolin-2(1H)-one Related Literature
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
80834-81-7 (6-{2-[4-(3-chlorophenyl)piperazin-1-yl]-1-hydroxybutyl}quinolin-2(1H)-one) Related Products
- 1206983-35-8((4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine)
- 2229567-50-2({1-(1-ethyl-1H-pyrazol-5-yl)methylcyclopropyl}methanamine)
- 1798431-25-0(1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one)
- 1866404-26-3(6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol)
- 1114870-96-0(ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate)
- 114833-96-4(Pyrimidine, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)-)
- 142847-18-5(Boc-DL-Tyrosine)
- 2411265-14-8(N-3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-ylprop-2-enamide)
- 2877720-93-7(9-methyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)-9H-purine)
- 316361-77-0(8-(butan-2-ylsulfanyl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent

钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
